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Compound of Interest

Compound Name: 2-Amino-5-fluorobenzamide

Cat. No.: B107079 Get Quote

An In-depth Technical Guide to 2-Amino-5-fluorobenzamide: A Core Moiety in Modern Drug

Discovery

This guide provides an in-depth technical overview of 2-Amino-5-fluorobenzamide, a pivotal

chemical intermediate in pharmaceutical research and development. We will explore its

fundamental properties, the strategic rationale for its use in medicinal chemistry, detailed

synthetic protocols, and its application in the generation of high-value therapeutic agents,

including quinazolinone derivatives and Poly(ADP-ribose) polymerase (PARP) inhibitors.

Core Compound Profile: 2-Amino-5-
fluorobenzamide
2-Amino-5-fluorobenzamide (CAS No: 63069-49-8) is a fluorinated aromatic amide that

serves as a versatile building block in organic synthesis.[1] Its structure, featuring an aniline

amine and a primary amide positioned ortho to each other on a fluorinated benzene ring,

provides a unique combination of reactivity and physicochemical properties that are highly

sought after in the design of bioactive molecules.

Data Presentation: Physicochemical & Spectroscopic
Properties
The fundamental properties of 2-Amino-5-fluorobenzamide are summarized below. This data

is critical for its handling, reaction setup, and characterization.
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Property Value Source(s)

CAS Number 63069-49-8 [2]

Molecular Formula C₇H₇FN₂O [2]

Molecular Weight 154.14 g/mol [2]

Appearance
White to light yellow crystalline

powder
[1]

Melting Point 143–150 °C -

Solubility
Soluble in organic solvents

(e.g., Ethanol, Acetone)
-

Purity (Typical) >98% (HPLC) -

Synonyms 5-Fluoroanthranilamide -

Spectroscopic Signature Analysis:

While a dedicated public spectrum for this specific molecule is not readily available, its

structure allows for predictable spectroscopic features based on analogous compounds.[3][4]

¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic

region (approx. 6.5-7.5 ppm), with splitting patterns influenced by the fluorine atom. Signals

for the two amine protons (-NH₂) and the two amide protons (-CONH₂) would appear as

broad singlets, typically downfield.

IR Spectroscopy: The infrared spectrum would be characterized by strong N-H stretching

bands for the primary amine and amide groups (approx. 3200-3500 cm⁻¹). A prominent C=O

(amide I) stretching band would be visible around 1640-1680 cm⁻¹.[4] The C-F bond would

exhibit a strong absorption in the 1100-1300 cm⁻¹ region.

The Strategic Role of Fluorine in Benzamide-Based
Drug Design
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The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal

chemistry, a practice often referred to as "fluorine editing."[5] The fluorine atom in 2-Amino-5-
fluorobenzamide is not merely a substitution; it is a strategic element that confers significant

advantages.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to

metabolic oxidation by cytochrome P450 enzymes. This can block common metabolic

pathways, thereby increasing the half-life and bioavailability of a drug.[6]

Enhanced Binding Affinity: Fluorine's high electronegativity can modulate the electronic

properties of the aromatic ring and participate in favorable intermolecular interactions (e.g.,

hydrogen bonds, dipole-dipole) within a target protein's active site, enhancing binding affinity

and potency.[7]

Lipophilicity and Membrane Permeation: Strategic fluorination can increase the lipophilicity of

a molecule, which can improve its ability to cross biological membranes and reach its

intracellular target.[6][7]

These principles are why fluorinated intermediates like 2-Amino-5-fluorobenzamide are not

just useful, but essential, for developing next-generation therapeutics.[8]

Core Applications in Medicinal Chemistry
2-Amino-5-fluorobenzamide is a precursor to several important classes of heterocyclic

compounds, most notably quinazolinones and inhibitors of the DNA repair enzyme PARP.

Synthesis of Quinazolinone Derivatives
The quinazolinone scaffold is a privileged structure in medicinal chemistry, found in numerous

bioactive compounds with a broad range of activities, including antitumor, anti-inflammatory,

and anticonvulsant properties.[9] Ortho-aminobenzamides are ideal starting materials for

constructing this bicyclic system.

The reaction proceeds via a condensation and subsequent cyclization. A transition-metal-free

method involves the base-promoted SNAr (Nucleophilic Aromatic Substitution) reaction of an

ortho-fluorobenzamide with an amide, followed by intramolecular cyclization.[10] This approach
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leverages the reactivity of the ortho-amino and amide groups to efficiently form the

quinazolinone core.

Mandatory Visualization: Quinazolinone Synthesis
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Caption: General workflow for the synthesis of quinazolinones.

A Key Precursor for PARP Inhibitors
Poly(ADP-ribose) polymerases (PARP) are enzymes critical for DNA repair, particularly single-

strand breaks (SSBs).[11] In cancers with defects in other DNA repair pathways (like BRCA1/2

mutations), cells become highly dependent on PARP. Inhibiting PARP in these cells leads to an

accumulation of DNA damage and cell death, a concept known as synthetic lethality.[12][13]

The benzamide moiety is a foundational pharmacophore in many potent PARP inhibitors. It

mimics the nicotinamide portion of NAD+, the natural substrate for PARP, allowing it to bind

competitively to the enzyme's catalytic site and block its function.[11] 2-Amino-5-
fluorobenzamide provides this essential benzamide core, with the fluorine atom available to
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enhance potency and the amino group serving as a handle for further chemical elaboration to

build out the full inhibitor structure.

Mandatory Visualization: PARP Inhibition & Synthetic
Lethality
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Caption: Mechanism of synthetic lethality via PARP inhibition.

Experimental Protocols: Self-Validating Systems
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The following protocols are designed to be self-validating, incorporating in-process checks and

clear endpoints to ensure reaction success and product purity.

Protocol 1: Synthesis of 2-Amino-5-fluorobenzamide
This protocol describes the conversion of the commercially available 2-amino-5-fluorobenzoic

acid to the target benzamide. The choice of a carbodiimide coupling agent like EDC with HOBt

is a standard, high-yield method for amide bond formation that minimizes side reactions.

Objective: To synthesize 2-Amino-5-fluorobenzamide from its corresponding carboxylic

acid.

Materials:

2-Amino-5-fluorobenzoic acid (1.0 equiv)

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 equiv)

Hydroxybenzotriazole (HOBt, 1.2 equiv)

Ammonium chloride (NH₄Cl, 1.5 equiv)

Diisopropylethylamine (DIPEA, 3.0 equiv)

Anhydrous Dimethylformamide (DMF)

Ethyl acetate (EtOAc)

Saturated aqueous sodium bicarbonate (NaHCO₃)

Brine

Procedure:

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar),

add 2-amino-5-fluorobenzoic acid (1.0 equiv), EDC·HCl (1.2 equiv), and HOBt (1.2 equiv).

Solvation: Dissolve the solids in anhydrous DMF (approx. 0.2 M concentration relative to

the acid). Stir the mixture at 0 °C (ice bath) for 15 minutes. Causality: This pre-activates
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the carboxylic acid by forming an active ester with HOBt, which is more reactive and less

prone to racemization.

Amine Addition: In a separate flask, dissolve ammonium chloride (1.5 equiv) in a minimal

amount of water and add DIPEA (3.0 equiv) and DMF. Add this solution to the activated

acid mixture dropwise at 0 °C. Causality: DIPEA is a non-nucleophilic base used to

neutralize the HCl salt of EDC and the ammonium chloride, liberating free ammonia in situ

for the reaction.

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16

hours.

Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography

(TLC) using a 1:1 Hexane:EtOAc eluent. The disappearance of the starting acid spot and

the appearance of a new, typically higher Rf product spot indicates completion.

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel

and extract with ethyl acetate (3 x volumes).

Purification: Wash the combined organic layers sequentially with saturated NaHCO₃

solution (to remove unreacted acid and HOBt), water, and brine. Dry the organic layer over

anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Final Product Isolation: The crude product can be purified by recrystallization from an

ethanol/water mixture or by column chromatography on silica gel to yield 2-Amino-5-
fluorobenzamide as a solid.

Protocol 2: Synthesis of 2-Phenyl-6-fluoroquinazolin-
4(3H)-one
This protocol demonstrates the use of 2-Amino-5-fluorobenzamide to construct a

quinazolinone ring, adapting a literature procedure.[10]

Objective: To synthesize a model 6-fluoroquinazolinone derivative.

Materials:
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2-Amino-5-fluorobenzamide (1.0 equiv)

Benzamide (2.0 equiv)

Cesium carbonate (Cs₂CO₃, 2.5 equiv)

Anhydrous Dimethyl sulfoxide (DMSO)

Ethyl acetate (EtOAc)

Water

Procedure:

Reaction Setup: To a sealable reaction tube equipped with a magnetic stir bar, add 2-
Amino-5-fluorobenzamide (1.0 equiv), benzamide (2.0 equiv), and cesium carbonate

(2.5 equiv).

Solvation: Add anhydrous DMSO (approx. 0.25 M) under a nitrogen atmosphere.

Heating: Seal the tube and heat the reaction mixture to 135 °C in an oil bath for 24 hours.

Causality: High temperature is required to drive the SₙAr and subsequent

dehydration/cyclization steps. Cs₂CO₃ is a strong base effective in promoting these

transformations in polar aprotic solvents like DMSO.

Monitoring (Self-Validation): After cooling, a small aliquot can be taken, diluted with EtOAc,

and analyzed by TLC or LC-MS to confirm the formation of the product and consumption

of the starting material.

Workup: Cool the reaction mixture to room temperature and pour it into a mixture of water

and ethyl acetate. Separate the layers.

Extraction: Extract the aqueous phase two more times with ethyl acetate.

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and

concentrate under reduced pressure.
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Final Product Isolation: Purify the crude residue by column chromatography (silica gel,

gradient elution with hexanes/ethyl acetate) or recrystallization to yield the pure 2-phenyl-

6-fluoroquinazolin-4(3H)-one.

Safety & Handling
As a laboratory chemical, 2-Amino-5-fluorobenzamide must be handled with appropriate

precautions.

Hazard Identification: Causes skin irritation (H315), serious eye irritation (H319), and may

cause respiratory irritation (H335).

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side

shields or goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

Handling: Avoid creating dust. Wash hands thoroughly after handling.

Storage: Store in a tightly sealed container in a cool, dry place (recommended 2–8 °C),

protected from light and moisture.

Conclusion
2-Amino-5-fluorobenzamide is more than a simple chemical intermediate; it is a strategically

designed building block that provides access to complex and biologically relevant scaffolds. Its

fluorinated benzamide core is central to the development of potent therapeutics, particularly in

oncology through the synthesis of quinazolinone-based kinase inhibitors and next-generation

PARP inhibitors. The robust synthetic routes and clear structure-activity rationale make it an

invaluable tool for researchers, scientists, and drug development professionals aiming to

innovate at the forefront of medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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